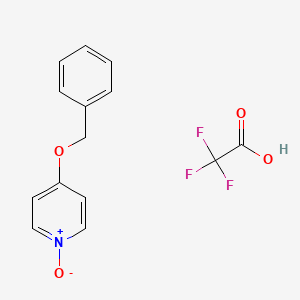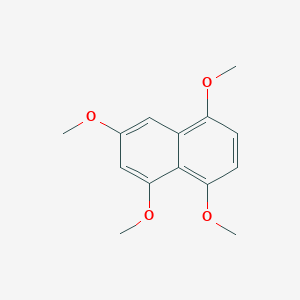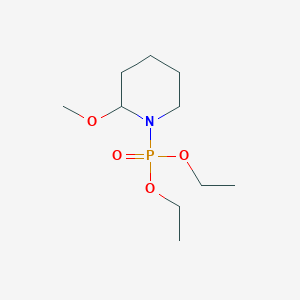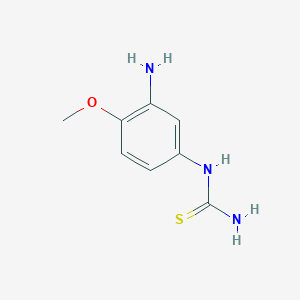
N-(3-Amino-4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. Thioureas have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-amino-4-methoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methoxyaniline with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-(3-amino-4-methoxyphenyl)thiourea often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-amino-4-methoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-amino-4-methoxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-amino-4-methoxyphenyl)thiourea derivatives: Various derivatives with different substituents on the phenyl ring or thiourea moiety.
Uniqueness
1-(3-amino-4-methoxyphenyl)thiourea is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The sulfur atom in the thiourea moiety also imparts distinct chemical properties compared to its oxygen analogs, making it a valuable compound for diverse applications.
Properties
CAS No. |
92682-24-1 |
|---|---|
Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(3-amino-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,9H2,1H3,(H3,10,11,13) |
InChI Key |
WYDNLNQQGCXMBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




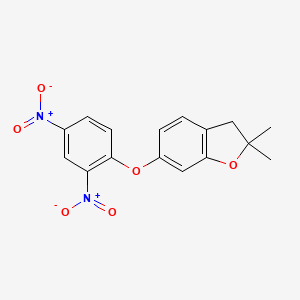
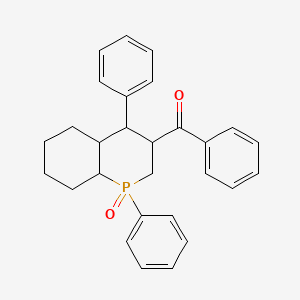
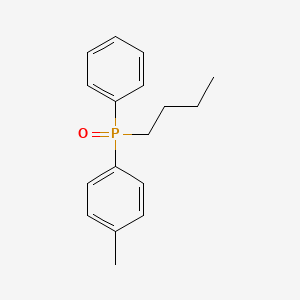
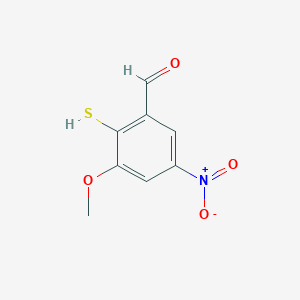
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
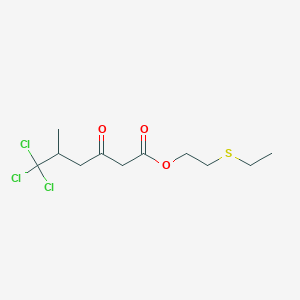
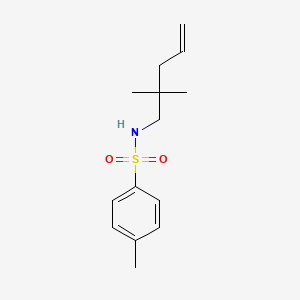
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
